molecular formula C4HF9S B14685531 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol CAS No. 32308-82-0

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol

Cat. No.: B14685531
CAS No.: 32308-82-0
M. Wt: 252.10 g/mol
InChI Key: PEFMNYVCURNGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol is a fluorinated organic compound characterized by its high fluorine content. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C4H2F9S, and it is often used in specialized chemical reactions due to its reactivity and stability.

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol typically involves the introduction of fluorine atoms into the molecular structure through various chemical reactions. One common method is the reaction of hexafluoropropylene oxide with hydrogen sulfide under controlled conditions. This reaction requires specific catalysts and temperature settings to ensure the desired product is obtained with high purity.

Industrial production methods often involve large-scale reactions in specialized reactors designed to handle the highly reactive nature of fluorinated compounds. These methods ensure the efficient production of the compound while maintaining safety and environmental standards.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides, depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can convert the thiol group into a corresponding sulfide or disulfide.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic pathways.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorinated thiols on biological systems. It can act as a probe to study enzyme mechanisms and protein interactions.

    Medicine: In medicinal chemistry, it is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol exerts its effects involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various substrates, leading to the modification of molecular structures. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol can be compared with other fluorinated thiols, such as:

    1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propanol: This compound has similar fluorine content but differs in its functional group, which is a hydroxyl group instead of a thiol group.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with a hydroxyl group, used in different applications due to its distinct chemical properties.

    1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane: This compound contains an ether group and is used in different chemical reactions and applications.

The uniqueness of this compound lies in its thiol group, which provides distinct reactivity compared to other fluorinated compounds.

Properties

CAS No.

32308-82-0

Molecular Formula

C4HF9S

Molecular Weight

252.10 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-thiol

InChI

InChI=1S/C4HF9S/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H

InChI Key

PEFMNYVCURNGJJ-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.